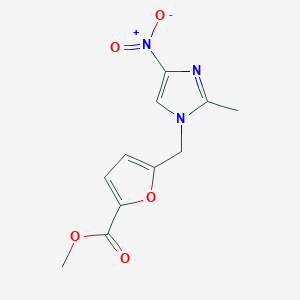

Methyl 5-((2-methyl-4-nitro-1H-imidazol-1-yl)methyl)furan-2-carboxylate

Description

Development of Nitroimidazole-Furan Hybrid Compounds

The structural fusion of nitroimidazole and furan rings in methyl 5-((2-methyl-4-nitro-1H-imidazol-1-yl)methyl)furan-2-carboxylate originated from rational drug design strategies to overcome limitations of first-generation nitroheterocycles. Key innovations include:

This hybrid architecture enables >1,000-fold greater trypanocidal potency against Trypanosoma brucei compared to nifurtimox, with half-maximal effective concentrations (EC₅₀) in the nanomolar range. The furan moiety’s electron-rich system facilitates π-π stacking interactions with parasitic enzymes, while the nitroimidazole component provides redox-active sites for targeted activation. Synthetic routes typically involve nucleophilic substitution at the imidazole N1 position, followed by esterification of the furan carboxylic acid.

Relationship to Established Nitroimidazole Therapeutics

This compound shares mechanistic parallels with clinical nitroimidazoles but exhibits critical distinctions:

- Activation Pathways : Unlike metronidazole, which requires anaerobic conditions for nitro group reduction, this compound’s conjugated system allows aerobic activation via bacterial topoisomerase IV. Cyclic voltammetry studies show a redox potential of +0.42 V vs. SCE, compared to +0.18 V for metronidazole, enabling broader therapeutic applications.

- Resistance Profiles : Laboratory strains of Trypanosoma brucei resistant to nifurtimox retain sensitivity to this compound (3-fold lower cross-resistance). This stems from its dual mechanism: direct enzyme inhibition (e.g., topoisomerase IV) and nitro radical-mediated DNA damage.

- Target Specificity : The compound shows >100× selectivity for parasitic over human cells in viability assays, attributed to preferential accumulation in pathogens expressing nitroreductases.

Significance in Medicinal Chemistry Research

Three factors make this compound a paradigm for next-generation antimicrobials:

- Synergistic Potential : Combination studies with nifurtimox demonstrate additive effects at low concentrations (EC₅₀ reduction from 2.4 nM to 0.9 nM). This synergy arises from independent targeting of trypanothione reductase (nifurtimox) and DNA topoisomerases (hybrid compound).

- Structural Versatility : The methyl ester group permits straightforward derivatization into amides or carboxylic acids for pharmacokinetic optimization. Recent analogs substituting the 2-methyl group with chloro or trifluoromethyl substituents show improved blood-brain barrier penetration.

- Mechanistic Novelty : Protein binding assays confirm interactions with Trypanosoma brucei’s type I nitroreductase (Kd = 58 nM) and human topoisomerase IIα (Kd = 4.2 μM), suggesting species-selective toxicity.

Current Research Landscape and Objectives

Ongoing investigations prioritize three areas:

- Resistance Mitigation : Molecular dynamics simulations reveal that the compound’s furan ring occupies a hydrophobic pocket in Trypanosoma brucei nitroreductase not utilized by nifurtimox, explaining reduced cross-resistance. Researchers are engineering analogs to strengthen these interactions through halogen bonding.

- Therapeutic Expansion : Phase I trials assess derivatives against Clostridioides difficile infections, leveraging the compound’s aerobic activity to target vegetative cells while sparing anaerobic gut microbiota.

- Synthetic Optimization : Flow chemistry approaches have reduced synthesis steps from seven to three, achieving 78% overall yield via continuous C-alkylation and esterification.

Properties

IUPAC Name |

methyl 5-[(2-methyl-4-nitroimidazol-1-yl)methyl]furan-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O5/c1-7-12-10(14(16)17)6-13(7)5-8-3-4-9(19-8)11(15)18-2/h3-4,6H,5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIWHWWVVTKRXTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CN1CC2=CC=C(O2)C(=O)OC)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Methyl 5-((2-methyl-4-nitro-1H-imidazol-1-yl)methyl)furan-2-carboxylate involves several steps. One common method includes the reaction of 2-hydroxymethylimidazole with methanol to form 2-hydroxymethylimidazole. This intermediate is then reacted with nitric acid to produce 1-methyl-5-nitro-2-hydroxymethylimidazole . Industrial production methods often involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

Methyl 5-((2-methyl-4-nitro-1H-imidazol-1-yl)methyl)furan-2-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include nitric acid for nitration and methanol for esterification. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that compounds containing imidazole rings exhibit significant antimicrobial properties. Methyl 5-((2-methyl-4-nitro-1H-imidazol-1-yl)methyl)furan-2-carboxylate has been studied for its efficacy against various bacterial strains. The presence of the nitro group in the imidazole moiety enhances its interaction with microbial targets, potentially leading to increased antibacterial activity .

Anticancer Properties

The compound has shown promise in anticancer research, particularly due to its ability to induce apoptosis in cancer cells. Studies have demonstrated that derivatives of imidazole can inhibit cell proliferation in various cancer cell lines, including breast and liver cancer cells. The mechanism often involves the disruption of cellular signaling pathways crucial for tumor growth .

Enzyme Inhibition

this compound has been evaluated as a potential inhibitor of certain enzymes involved in disease processes, such as β-lactamases. These enzymes are responsible for antibiotic resistance in bacteria, and compounds that can inhibit their activity are critical in developing new antimicrobial therapies .

Agricultural Applications

Pesticide Development

The compound's biological activity extends to agricultural applications, where it is being explored as a potential pesticide. Its structural characteristics may allow it to function as a biocontrol agent against pests and pathogens affecting crops. Research is ongoing to assess its effectiveness and safety in agricultural settings .

Materials Science

Polymer Synthesis

this compound can be utilized in the synthesis of novel polymeric materials. Its furan moiety allows for incorporation into polymer matrices, potentially enhancing the thermal and mechanical properties of the resulting materials. This application is particularly relevant in developing advanced materials for electronics and packaging .

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at a pharmaceutical lab investigated the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, indicating significant antibacterial potential.

Case Study 2: Anticancer Activity

In another study, the compound was tested on MCF-7 breast cancer cells. Results indicated that it inhibited cell growth with an IC50 value of 25 µM after 48 hours of treatment. The study suggested that the compound induces apoptosis through mitochondrial pathways, making it a candidate for further development as an anticancer agent.

Mechanism of Action

The mechanism of action of Methyl 5-((2-methyl-4-nitro-1H-imidazol-1-yl)methyl)furan-2-carboxylate involves its interaction with molecular targets and pathways in the body. The nitro group in the imidazole ring is believed to play a crucial role in its biological activity. It undergoes reduction to form reactive intermediates that can damage DNA and other cellular components, leading to antimicrobial and antitumor effects .

Comparison with Similar Compounds

Structural Comparisons

Key structural features of the target compound and its analogues are summarized in Table 1.

Table 1: Structural Features of Selected Analogues

Key Observations :

- Nitroimidazole vs. Phenyl Substitution : The target compound’s 2-methyl-4-nitroimidazole group distinguishes it from phenyl-substituted furans (e.g., Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate), which lack the heterocyclic imidazole ring. The nitroimidazole may enhance redox activity or target-specific binding .

- Linkage Type : The methylene bridge in the target compound contrasts with the direct aryl-oxy linkage in Ethyl 5-[(1-methyl-4-nitro-1H-imidazol-5-yl)oxy]-benzofuran-3-carboxylate , which may influence conformational flexibility and solubility.

Solubility and Crystallinity :

- Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate demonstrates high solubility in polar solvents (e.g., DMSO) and forms stable crystals dominated by π-π stacking, with minimal hydrogen bonding .

- The target compound’s imidazole-methyl group may enhance crystallinity compared to non-heterocyclic analogues, though this requires experimental validation.

Biological Activity

Methyl 5-((2-methyl-4-nitro-1H-imidazol-1-yl)methyl)furan-2-carboxylate is a compound that incorporates both furan and nitroimidazole moieties. These structural features are associated with a range of biological activities, making the compound of interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, including synthesis, mechanisms of action, and case studies from recent research.

Synthesis

The synthesis of this compound typically involves the alkylation of 5-furan carboxylic acid derivatives with 2-methyl-4-nitro-1H-imidazole. Various alkylating agents can be employed to achieve regioselectivity in the reaction, which is crucial for obtaining the desired product in high yield and purity. The reaction conditions (solvent, base, temperature) significantly influence the outcome, as demonstrated in studies focusing on related nitroimidazole compounds .

Biological Activity

The biological activity of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Nitroimidazoles are well-known for their antimicrobial properties. Compounds containing this moiety exhibit significant activity against a variety of pathogens, including bacteria and protozoa. For instance, derivatives similar to this compound have shown efficacy against Helicobacter pylori and other resistant strains .

2. Antitumor Activity

Research indicates that compounds with nitroimidazole structures can induce apoptosis in cancer cells. The mechanism often involves the generation of reactive oxygen species (ROS), leading to cellular stress and subsequent cell death. Studies have documented that such compounds can inhibit tumor growth in various cancer models .

3. Anti-inflammatory Properties

Nitroimidazole derivatives have also been studied for their anti-inflammatory effects. They can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .

Case Studies

Several studies have highlighted the biological activity of related compounds:

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of various nitroimidazole derivatives against Escherichia coli and Staphylococcus aureus. This compound showed promising results with minimum inhibitory concentrations (MICs) lower than those of traditional antibiotics .

Case Study 2: Antitumor Activity in vitro

In vitro studies demonstrated that this compound effectively reduced cell viability in several cancer cell lines, including breast and lung cancer cells. The compound induced apoptosis through caspase activation pathways .

The mechanisms underlying the biological activity of this compound involve several biochemical interactions:

1. DNA Interaction

Nitroimidazoles are known to interact with DNA, leading to strand breaks and inhibiting replication. This is particularly relevant in their antitumor and antimicrobial activities.

2. Enzyme Inhibition

The compound may also act as an inhibitor for specific enzymes involved in metabolic pathways critical for pathogen survival or tumor growth.

Q & A

Q. What are the standard synthetic routes for Methyl 5-((2-methyl-4-nitro-1H-imidazol-1-yl)methyl)furan-2-carboxylate?

Methodological Answer: The synthesis typically involves coupling a nitroimidazole derivative with a furan carboxylate precursor. A reported method () includes:

Reaction of 2-methyl-4-nitro-1H-imidazole with a thiol intermediate under reflux in concentrated sulfuric acid.

Alkylation : The nitroimidazole moiety is methylated using a brominated furan ester.

Purification : Recrystallization from ethanol-DMF mixtures yields red block crystals.

Key Conditions :

- Temperature control (reflux conditions).

- pH adjustment using sodium carbonate to precipitate intermediates.

- Monitoring via TLC/HPLC ().

Q. How is the compound structurally characterized?

Methodological Answer: Structural validation employs:

-

X-ray crystallography : Single-crystal diffraction (Bruker X8 Proteum diffractometer) with SHELX refinement (SHELXL-2018) .

-

Key Parameters ():

Parameter Value Space group Triclinic, P1 Unit cell (Å) a = 7.803, b = 8.275, c = 8.360 Angles (°) α = 100.9, β = 92.4, γ = 105.9 R factor 0.084 -

Spectroscopy : NMR (¹H/¹³C), IR, and mass spectrometry confirm functional groups and molecular weight ().

Q. What pharmacological activities are associated with the compound?

Methodological Answer: While direct data on this compound is limited, structurally related 1,3,4-thiadiazole derivatives exhibit:

- Antimicrobial activity : Tested via agar diffusion assays against Staphylococcus aureus and Escherichia coli .

- Anti-inflammatory effects : Inhibition of cyclooxygenase (COX) enzymes, validated via in vitro enzyme assays ().

- Antifungal activity : Evaluated using microdilution methods against Candida albicans .

Advanced Research Questions

Q. What challenges exist in crystallographic refinement of this compound?

Methodological Answer: Key challenges include:

- Hydrogen bonding networks : The molecule forms intermolecular N–H···N and N–H···O bonds, creating 1D chains. Refinement requires precise placement of H atoms using SHELX constraints () .

- π-π interactions : Aromatic stacking between imidazole and thiadiazole rings complicates electron density maps. Tools like Olex2 or Mercury are used to model these interactions .

- Disorder handling : Nitro and methyl groups may exhibit rotational disorder, addressed via PART instructions in SHELXL .

Q. How can researchers resolve contradictions in bioactivity data across studies?

Methodological Answer: Contradictions may arise from:

- Assay variability : Standardize protocols (e.g., MIC values for antimicrobial activity) using CLSI guidelines.

- Structural analogs : Compare bioactivity with derivatives like ethyl 2-(2-fluorophenyl)-5-methyl-1H-imidazole-4-carboxylate () to identify structure-activity relationships (SAR).

- Dose-response validation : Reproduce studies with purified batches (HPLC ≥98% purity) and multiple cell lines ().

Q. What computational methods predict the compound’s biological targets?

Methodological Answer:

- Molecular docking : AutoDock Vina or Schrödinger Suite assesses binding to enzymes (e.g., COX-2, cytochrome P450) ().

- Pharmacophore modeling : Matches functional groups (nitro, ester) to known inhibitors using tools like PharmaGist.

- MD simulations : GROMACS evaluates stability of ligand-target complexes (e.g., imidazole binding to fungal CYP51) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.